molecular formula C17H18FN3O2S B2624396 2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 1797597-61-5

2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2624396
CAS No.: 1797597-61-5
M. Wt: 347.41
InChI Key: XDAIVBJGFLUMIC-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Thioether: This step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent under basic conditions to form the fluorophenyl thioether.

    Pyridazin-3-yloxy Intermediate: The pyridazin-3-yloxy group is introduced through a nucleophilic substitution reaction involving a pyridazine derivative and an appropriate leaving group.

    Coupling Reaction: The final step involves coupling the fluorophenyl thioether with the pyridazin-3-yloxy intermediate in the presence of a coupling reagent, such as a carbodiimide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
  • 2-((4-Bromophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
  • 2-((4-Methylphenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Uniqueness

The presence of the fluorine atom in 2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c18-13-3-5-15(6-4-13)24-12-17(22)21-10-7-14(8-11-21)23-16-2-1-9-19-20-16/h1-6,9,14H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAIVBJGFLUMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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